molecular formula C34H28N4O5 B1165582 (8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 105248-42-8

(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1165582
CAS No.: 105248-42-8
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a steroid hormone with the molecular formula C21H32O4. It is a naturally occurring hormone produced in the ovaries, placenta, and adrenal glands. This compound plays a crucial role in the regulation of female reproductive physiology and endocrinology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic route typically includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation processes. Microorganisms such as Curvularia lunata are used to convert steroid precursors into the desired compound through enzymatic hydroxylation.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to ketones or aldehydes.

    Reduction: Converts ketones or aldehydes back to hydroxyl groups.

    Substitution: Replaces hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-6-one .

Scientific Research Applications

(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid hormones.

    Biology: Studied for its role in the regulation of reproductive physiology.

    Medicine: Used in the treatment of infertility, menopausal symptoms, and certain forms of cancer.

    Industry: Employed in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of (8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves binding to specific steroid receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The primary molecular targets include progesterone receptors in reproductive tissues .

Comparison with Similar Compounds

(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one can be compared with other similar steroid hormones such as:

    Progesterone: Similar in structure but lacks the hydroxyl group at the 6th position.

    17α,20β,21-Trihydroxypregn-4-en-3-one: Similar but with different stereochemistry at the 17th and 20th positions.

    20-Dihydro-11-deoxycortisol: Similar but with additional hydroxylation at the 11th position.

These comparisons highlight the unique structural features and biological activities of this compound.

Properties

CAS No.

105248-42-8

Molecular Formula

C34H28N4O5

Molecular Weight

0

Synonyms

6,17,20-trihydroxypregn-4-ene-3-one

Origin of Product

United States

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